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Compound of Interest

Compound Name: 2-Chloro-5-methylpyrazine

Cat. No.: B1367138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

2-Chloro-5-methylpyrazine (CAS No: 59303-10-5), a key heterocyclic building block in

medicinal chemistry and materials science.[1][2][3][4] By synthesizing data from established

spectral databases and scientific literature, this document offers a detailed examination of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics of this compound. The aim is to provide an authoritative resource for

unambiguous structural confirmation and to explain the causality behind the observed spectral

features.

Molecular Structure and Physicochemical Properties
2-Chloro-5-methylpyrazine is a disubstituted pyrazine with the molecular formula C₅H₅ClN₂

and a molecular weight of approximately 128.56 g/mol .[2][3][4][5] The structural arrangement

of the chloro and methyl groups on the aromatic pyrazine ring dictates its unique spectroscopic

fingerprint.
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Property Value Source

Molecular Formula C₅H₅ClN₂ PubChem[2]

Molecular Weight 128.56 g/mol PubChem[2]

CAS Number 59303-10-5 Sigma-Aldrich

IUPAC Name 2-chloro-5-methylpyrazine PubChem[2]

SMILES CC1=CN=C(C=N1)Cl PubChem[2]

To facilitate a clear understanding of the spectroscopic assignments that follow, the standard

IUPAC numbering for the 2-Chloro-5-methylpyrazine molecule is presented below. This

numbering is crucial for correlating specific protons and carbons to their respective signals in

the NMR spectra.

Caption: Molecular structure and IUPAC numbering of 2-Chloro-5-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules. For 2-Chloro-5-methylpyrazine, both ¹H and ¹³C NMR provide definitive

information about the electronic environment of each atom.

The proton NMR spectrum of 2-Chloro-5-methylpyrazine is characterized by its simplicity,

showing two distinct signals in the aromatic region and one in the aliphatic region. The

downfield chemical shifts of the ring protons are characteristic of electron-deficient aromatic

systems like pyrazine.[6]

¹H NMR Data Summary (Predicted)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

H3 ~8.3-8.5 Singlet (s) 1H

H6 ~8.3-8.5 Singlet (s) 1H

-CH₃ (H7) ~2.5-2.7 Singlet (s) 3H
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Note: Predicted data is based on established principles and data from structurally similar

pyrazine compounds. Experimental values may vary based on solvent and instrument

frequency.[7]

Interpretation:

Aromatic Protons (H3, H6): The two protons on the pyrazine ring, H3 and H6, are in distinct

chemical environments. Due to the electron-withdrawing effects of the two nitrogen atoms

and the chlorine atom, these protons are deshielded and resonate at a low field (downfield).

They typically appear as sharp singlets because the four-bond coupling between them (⁴J H-

H) is usually negligible or very small, resulting in no visible splitting.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and resonate as

a sharp singlet in the upfield region, typical for methyl groups attached to an aromatic ring.

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, one for each unique

carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity

of the adjacent nitrogen and chlorine atoms.

¹³C NMR Data Summary (Predicted)

Carbon Assignment Chemical Shift (δ, ppm)

C2 (-Cl) ~150-155

C3 ~142-145

C5 (-CH₃) ~155-160

C6 ~140-143

-CH₃ (C7) ~20-25

Note: Predicted data is based on established principles and data from structurally similar

pyrazine compounds like 2-methylpyrazine.[8]
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Ring Carbons: The carbon atoms directly bonded to the electronegative nitrogen and

chlorine atoms (C2, C5, C6) are significantly deshielded and appear at the lowest field. The

C2 carbon, bearing the chlorine atom, is expected to be highly deshielded. The C5 carbon,

attached to the methyl group, will also be in the downfield region. The C3 and C6 carbons,

bonded to hydrogen, appear at a slightly higher field.

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded, resonating at

the highest field (most upfield), consistent with a typical sp³-hybridized carbon.

Experimental Protocol: NMR Spectroscopy[7][9][10]

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-methylpyrazine in approximately 0.6

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data

acquisition.

¹H NMR Acquisition: Employ a standard single-pulse experiment. Key parameters include a

spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation

delay of 2-5 seconds.

¹³C NMR Acquisition: Use a proton-decoupled pulse program to simplify the spectrum. Due

to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation

delay (5-10 seconds) are typically required.

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID).

The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to

the residual solvent peak.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable

information about the functional groups present. The IR spectrum of 2-Chloro-5-
methylpyrazine will display characteristic absorption bands for aromatic C-H, C=N, C=C, and

C-Cl bonds.

IR Data Summary
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Wavenumber (cm⁻¹) Vibration Type Intensity

3000-3100 Aromatic C-H Stretch Medium-Weak

1500-1600 Aromatic C=N & C=C Stretch Strong-Medium

1400-1500 Aromatic Ring Stretch Medium

1000-1200 C-H In-plane Bending Medium

700-850 C-Cl Stretch Strong

Note: Data is based on typical vibrational frequencies for substituted pyrazines and

chloroaromatic compounds.[11]

Interpretation:

Aromatic C-H Stretch: The weak bands above 3000 cm⁻¹ are indicative of the C-H bonds on

the pyrazine ring.

Ring Stretching: The strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of

the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine core.[11]

C-Cl Stretch: A strong band is expected in the fingerprint region (typically 700-850 cm⁻¹)

corresponding to the C-Cl stretching vibration, which is a key indicator for the presence of

the chloro substituent.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of molecular weight and structural features.

Under Electron Ionization (EI), 2-Chloro-5-methylpyrazine is expected to show a prominent

molecular ion peak and characteristic fragmentation patterns.

Mass Spectrometry Data Summary
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m/z Proposed Fragment Significance

128/130 [C₅H₅ClN₂]⁺˙ Molecular Ion (M⁺˙)

93 [M - Cl]⁺ Loss of Chlorine radical

66 [C₄H₄N]⁺ Loss of HCN from [M-Cl]⁺

Note: The presence of a peak at M+2 with roughly one-third the intensity of the M+ peak is a

characteristic isotopic signature for a molecule containing one chlorine atom.

Interpretation and Fragmentation Pathway: The primary fragmentation of substituted pyrazines

often involves the loss of substituents from the stable aromatic ring.

Molecular Ion (m/z 128/130): The base peak is often the molecular ion, reflecting the stability

of the pyrazine ring. The characteristic M⁺˙ and M+2⁺˙ peaks in a ~3:1 ratio immediately

confirm the presence of a single chlorine atom.

Loss of Chlorine (m/z 93): A common initial fragmentation step is the cleavage of the C-Cl

bond to lose a chlorine radical (·Cl), resulting in a fragment ion at m/z 93.

Ring Fragmentation (m/z 66): The fragment at m/z 93 can subsequently lose a molecule of

hydrogen cyanide (HCN) from the ring, a characteristic fragmentation for nitrogen-containing

heterocycles, leading to an ion at m/z 66.

[C₅H₅ClN₂]⁺˙
m/z = 128/130
(Molecular Ion)

[C₅H₆N₂]⁺
m/z = 93

- •Cl [C₄H₄N]⁺
m/z = 66

- HCN

Click to download full resolution via product page

Caption: Proposed EI mass spectrometry fragmentation pathway for 2-Chloro-5-
methylpyrazine.

Conclusion
The spectroscopic profile of 2-Chloro-5-methylpyrazine is well-defined and consistent with its

molecular structure. The ¹H and ¹³C NMR spectra provide a clear map of the carbon-hydrogen

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1367138?utm_src=pdf-body-img
https://www.benchchem.com/product/b1367138?utm_src=pdf-body
https://www.benchchem.com/product/b1367138?utm_src=pdf-body
https://www.benchchem.com/product/b1367138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


framework, while IR spectroscopy confirms the presence of key functional groups. Mass

spectrometry definitively establishes the molecular weight and offers insight into its

fragmentation behavior, with the chlorine isotope pattern serving as a crucial confirmation point.

This guide consolidates this essential data, providing a reliable, in-depth reference for

scientists engaged in research and development involving this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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